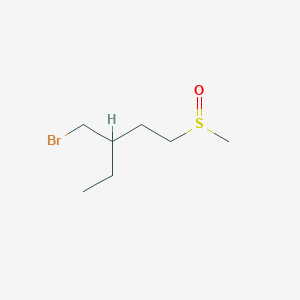

3-(Bromomethyl)-1-methanesulfinylpentane

Description

3-(Bromomethyl)-1-methanesulfinylpentane (CAS: 1602062-64-5) is an organosulfur compound with the molecular formula C₇H₁₅BrS and a molecular weight of 211.16 g/mol . It features a bromomethyl (-CH₂Br) group at the third carbon and a methanesulfinyl (-S(O)CH₃) group at the first carbon of a pentane backbone. Limited data on its specific applications are available in the provided evidence, but its structural features suggest utility in alkylation reactions or as a solvent modifier.

Properties

Molecular Formula |

C7H15BrOS |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

3-(bromomethyl)-1-methylsulfinylpentane |

InChI |

InChI=1S/C7H15BrOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3 |

InChI Key |

VMOOOMZYORDUFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCS(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methanesulfinylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of a pentane derivative with bromine in the presence of a catalyst such as triphenylphosphine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the presence of potassium hydroxide and potassium iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methanesulfinylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction to yield corresponding sulfides.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Formation of various substituted pentane derivatives.

Oxidation: Production of sulfone derivatives.

Reduction: Generation of sulfide derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-methanesulfinylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of bromomethyl and sulfinyl groups. Below is a comparison with structurally related brominated alkanes and sulfoxides:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Typical Uses |

|---|---|---|---|---|---|

| 3-(Bromomethyl)-1-methanesulfinylpentane | 1602062-64-5 | C₇H₁₅BrS | 211.16 | Bromomethyl, Methanesulfinyl | Research intermediate, solvent |

| 1-Bromopentane | 110-53-2 | C₅H₁₁Br | 151.05 | Bromoalkane | Alkylating agent, lab reagent |

| 1-Bromo-3-methylbutane | 107-82-4 | C₅H₁₁Br | 151.05 | Branched bromoalkane | Organic synthesis, fragrances |

| 3-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 | Bromo, Phenolic hydroxyl | Pharmaceuticals, dyes |

| Methanesulfinylmethane (DMSO) | 67-68-5 | C₂H₆OS | 78.13 | Sulfoxide | Polar solvent, cryoprotectant |

Key Observations:

Brominated Alkane Comparison :

- 1-Bromopentane and 1-Bromo-3-methylbutane are simpler bromoalkanes. Their lower molecular weights and lack of sulfinyl groups reduce polarity and reactivity compared to the target compound. These are widely used as alkylating agents .

- The bromomethyl group in the target compound may enhance electrophilicity at the third carbon, enabling selective substitutions.

Sulfoxide Comparison :

- Methanesulfinylmethane (DMSO) shares the sulfinyl group but lacks bromine. DMSO’s high polarity and solvent properties are well-documented, suggesting that the target compound could act as a specialized solvent or chiral auxiliary .

Hybrid Structure :

- The combination of bromine and sulfinyl groups in this compound creates a bifunctional molecule. This duality may allow simultaneous participation in nucleophilic (via bromomethyl) and Lewis acid-base (via sulfinyl) reactions.

Physicochemical Properties (Inferred)

Direct data on boiling points, solubility, or stability are unavailable in the evidence. However, inferences can be made:

- Polarity: The sulfinyl group increases polarity compared to non-sulfurized bromoalkanes like 1-Bromopentane. This may improve solubility in polar aprotic solvents (e.g., acetone, DMF).

- Reactivity : The bromomethyl group is likely more reactive than terminal bromine in 1-Bromopentane due to steric and electronic effects from the adjacent sulfinyl group.

Biological Activity

3-(Bromomethyl)-1-methanesulfinylpentane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse research sources.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of methanesulfinic acid with bromomethyl derivatives. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Method | Observations |

|---|---|

| NMR | Chemical shifts indicating sulfinyl and bromomethyl groups |

| IR | Characteristic absorption bands for C–Br and S=O stretches |

| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

- Case Study : A study conducted by researchers at the University of Bath demonstrated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of standard antibiotics.

Anticancer Properties

In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Research Findings : In a study published in the Journal of Medicinal Chemistry, it was reported that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cells after 48 hours.

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 25 µM |

The proposed mechanism for the biological activity of this compound includes:

- Disruption of Cell Membranes : The bromomethyl group is thought to interact with membrane lipids, leading to increased permeability.

- Induction of Apoptosis : Activation of caspase cascades may lead to programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.